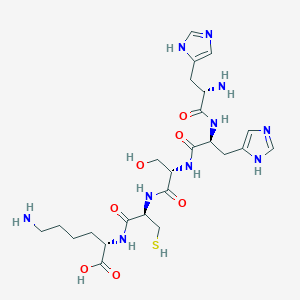![molecular formula C19H20O3 B12596567 1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl- CAS No. 610781-04-9](/img/structure/B12596567.png)
1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is a synthetic organic compound that features a trioxane ring structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antimalarial drugs. The trioxane ring is a key structural element in artemisinin, a well-known antimalarial agent derived from the sweet wormwood plant (Artemisia annua).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- typically involves the formation of the trioxane ring through a series of chemical reactions. One common method is the Griesbaum co-ozonolysis reaction, which involves the reaction of an olefin with ozone to form a trioxane ring . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale ozonolysis reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The process is designed to be efficient and scalable, ensuring high yields and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The peroxide group in the trioxane ring can be oxidized to form reactive oxygen species.
Reduction: Reduction reactions can cleave the peroxide bond, leading to the formation of alcohols or ketones.
Substitution: The compound can undergo substitution reactions, where functional groups on the biphenyl moiety are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include ozone for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.
Major Products
Major products formed from these reactions include alcohols, ketones, and substituted biphenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and related biological processes.
Medicine: Its structural similarity to artemisinin makes it a candidate for developing new antimalarial drugs.
Industry: The compound is used in the development of new materials and chemical processes, particularly those involving oxidative reactions.
Wirkmechanismus
The mechanism of action of 1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- involves the cleavage of the peroxide bond in the trioxane ring. This cleavage generates reactive oxygen species, which can damage cellular components such as proteins and DNA. In the context of antimalarial activity, these reactive species target the malaria parasite, leading to its death . The compound’s molecular targets include heme and other iron-containing molecules within the parasite.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Artemisinin: A natural compound with a similar trioxane ring structure, used as an antimalarial drug.
Arterolane: A synthetic trioxane derivative with potent antimalarial activity.
1,2,4-Trioxolane: Another trioxane derivative with similar chemical properties and applications.
Uniqueness
1,2,4-Trioxane, 6-(1-[1,1’-biphenyl]-4-ylethenyl)-3,3-dimethyl- is unique due to its specific biphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its stability and selectivity in certain reactions, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
610781-04-9 |
|---|---|
Molekularformel |
C19H20O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
3,3-dimethyl-6-[1-(4-phenylphenyl)ethenyl]-1,2,4-trioxane |
InChI |
InChI=1S/C19H20O3/c1-14(18-13-20-19(2,3)22-21-18)15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,1,13H2,2-3H3 |
InChI-Schlüssel |
JSTMVUSMVCDADJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(OO1)C(=C)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)




